molecular formula C13H12N4O2 B14538253 5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide CAS No. 62196-24-1

5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide

Cat. No.: B14538253
CAS No.: 62196-24-1
M. Wt: 256.26 g/mol
InChI Key: JGCANGSCYQDUAK-UHFFFAOYSA-N
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Description

5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide is an organic compound that features an azido group attached to a phenyl ring, which is further connected to a furan ring substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the following steps:

    Formation of the Azido Group: The azido group can be introduced by diazotization of an amine precursor followed by treatment with sodium azide.

    Coupling with Furan Ring: The azido-substituted phenyl compound is then coupled with a furan ring that has a carboxamide group. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific substituents and conditions required.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reduction: Triphenylphosphine, water, and mild heating.

    Cycloaddition: Copper(I) catalysts, alkynes, and appropriate solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine.

    Cycloaddition: Formation of triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide largely depends on the specific reactions it undergoes:

    Reduction: The azido group is converted to an amine, which can then participate in further chemical transformations.

    Cycloaddition: The azido group forms a triazole ring, which can impart specific biological or chemical properties to the resulting compound.

    Substitution: The azido group is replaced by other functional groups, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidophenylmethanol
  • 2-Azidobenzenecarbaldehyde
  • 1-(2-Azidophenyl)-1-ethanone
  • (2-Azidophenyl)(phenyl)methanone
  • 1-Azido-2-nitrobenzene

Uniqueness

5-(2-Azidophenyl)-N,N-dimethylfuran-2-carboxamide is unique due to the presence of both an azido group and a furan ring with a carboxamide substitution

Properties

CAS No.

62196-24-1

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

5-(2-azidophenyl)-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C13H12N4O2/c1-17(2)13(18)12-8-7-11(19-12)9-5-3-4-6-10(9)15-16-14/h3-8H,1-2H3

InChI Key

JGCANGSCYQDUAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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